molecular formula C11H12NO4PS2 B1492355 Phosmet D6 CAS No. 2083623-41-8

Phosmet D6

Cat. No. B1492355
CAS RN: 2083623-41-8
M. Wt: 323.4 g/mol
InChI Key: LMNZTLDVJIUSHT-WFGJKAKNSA-N
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Description

Phosmet D6 is an isotope-labeled analog of the organophosphorus insecticide, phosmet . It is widely used for pest control in agriculture . Isotope-labeled compounds like this compound are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .


Molecular Structure Analysis

The empirical formula of this compound is C11D6H6NO4PS2 . It has a molecular weight of 323.36 . The SMILES string representation of its structure is O=C1N(CSP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C(C2=CC=CC=C21)=O .


Physical And Chemical Properties Analysis

This compound is an analytical standard with a quality level of 100 . It has an assay of ≥98.0% (HPLC) and a melting point of 70-75 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Photodegradation Chemistry

  • Phosmet undergoes various degradation pathways when exposed to UV irradiation, especially in the presence of lipophilic substances like those found in animal fur lipids and wool wax. Studies have identified multiple photoaddition products formed during this process (Sinderhauf & Schwack, 2004).

Electrochemical Degradation

  • Research has explored the feasibility of coupling electrochemical pre-treatment with biological steps for degrading phosmet. This method has shown promise in reducing the toxicity and enhancing biodegradability of phosmet-contaminated solutions, facilitating almost total mineralization (Salles et al., 2010).

Environmental and Occupational Exposure

  • Studies on environmental and occupational exposure to phosmet have measured its presence on farmers applying it to animals, with a focus on dermal and inhalation exposures. This research is crucial for understanding the risks and protective measures required for those in close contact with phosmet (Stewart et al., 1999).

Detection Methods in Food

  • Advanced detection methods like Surface-Enhanced Raman Spectroscopy (SERS) and fluorescent immunoassay probes have been developed for identifying and measuring phosmet residues in food products. These methods provide sensitive, rapid, and accurate means to ensure food safety (Fan et al., 2014); (Zhou et al., 2017).

Atmospheric Degradation

  • The heterogeneous reaction of suspended phosmet particles with NO3 radicals in the atmosphere has been investigated, providing insights into its degradation behavior in environmental settings (Liu et al., 2011).

Biosensor Development

  • Biosensors using acetylcholinesterase and other components have been created for the detection of phosmet in various environments, including agricultural settings. This represents a significant advancement in monitoring and managing phosmet's environmental impact (Bilal et al., 2021).

Safety and Hazards

Phosmet D6 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, and Aquatic Chronic 1 . It has hazard statements H301, H312, H330, and H410 . Precautionary statements include P273, P280, P301 + P310 + P330, P302 + P352 + P312, and P304 + P340 + P310 .

properties

IUPAC Name

2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNZTLDVJIUSHT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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